

reactivity of the ethynyl group on pyrazolopyridine

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Compound of Interest

Compound Name: 5-Ethynyl-1H-pyrazolo[4,3-
b]pyridine

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An In-depth Technical Guide to the Reactivity of the Ethynyl Group on the Pyrazolopyridine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential.^{[1][2]} Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making it a focal point in medicinal chemistry.^[2] When functionalized with an ethynyl group, the pyrazolopyridine core is transformed into a highly versatile building block. The carbon-carbon triple bond of the ethynyl group serves as a reactive handle for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures and the exploration of novel chemical space. This guide provides a detailed exploration of the key reactivity profiles of the ethynyl group on the pyrazolopyridine scaffold, with a focus on its application in drug discovery and materials science. We will delve into the mechanisms and experimental considerations for palladium-catalyzed cross-coupling, cycloaddition, and addition reactions, offering field-proven insights for laboratory application.

Introduction: The Strategic Value of Ethynyl Pyrazolopyridines

Pyrazolopyridines are bicyclic heterocyclic compounds that fuse a pyrazole ring with a pyridine ring.^[3] This fusion results in a scaffold that is a bioisostere of purine, leading to a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anxiolytic drugs.^{[2][4][5]} The ability to modify the substitution pattern on the pyrazolopyridine core is crucial for fine-tuning its pharmacological properties.^[3]

The introduction of an ethynyl ($-\text{C}\equiv\text{CH}$) group onto this scaffold is a key strategic decision in synthetic chemistry. The alkyne's unique geometry and electronic properties make it a powerful tool for molecular construction. It is not merely a passive linker but an active participant in a variety of powerful and reliable chemical reactions. This guide will focus on the principal transformations that leverage the reactivity of this group.

Figure 1. General Structure of an Ethynyl-Pyrazolopyridine

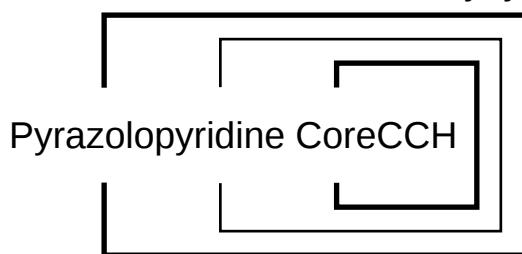


Figure 2. Simplified Catalytic Cycle of the Sonogashira Reaction

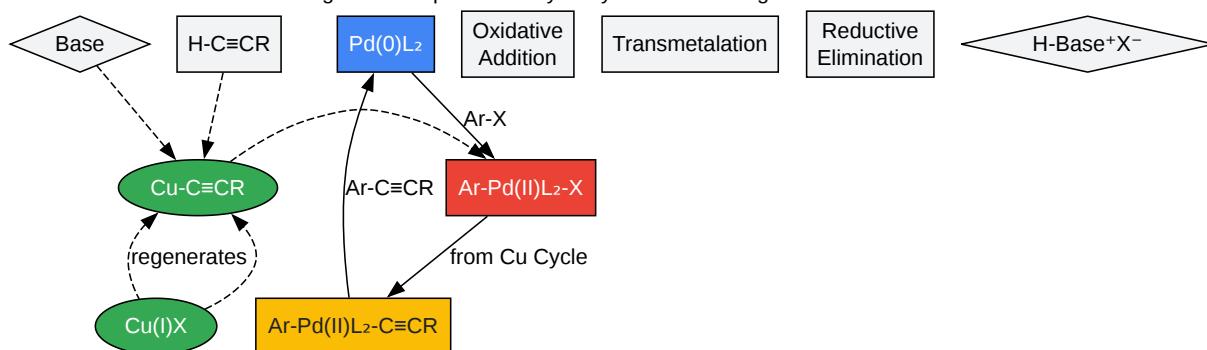


Figure 3. Mechanism of [3+2] Cycloaddition

PzPy-C≡CH+R-N=N⁺=N⁻(Dipolarophile)(1,3-Dipole: Azide)

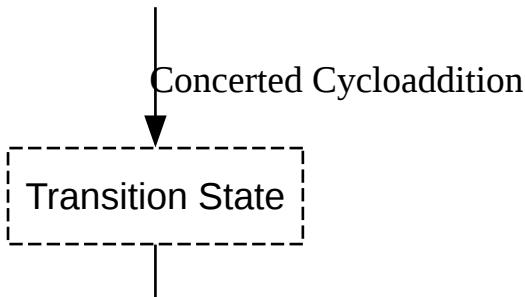
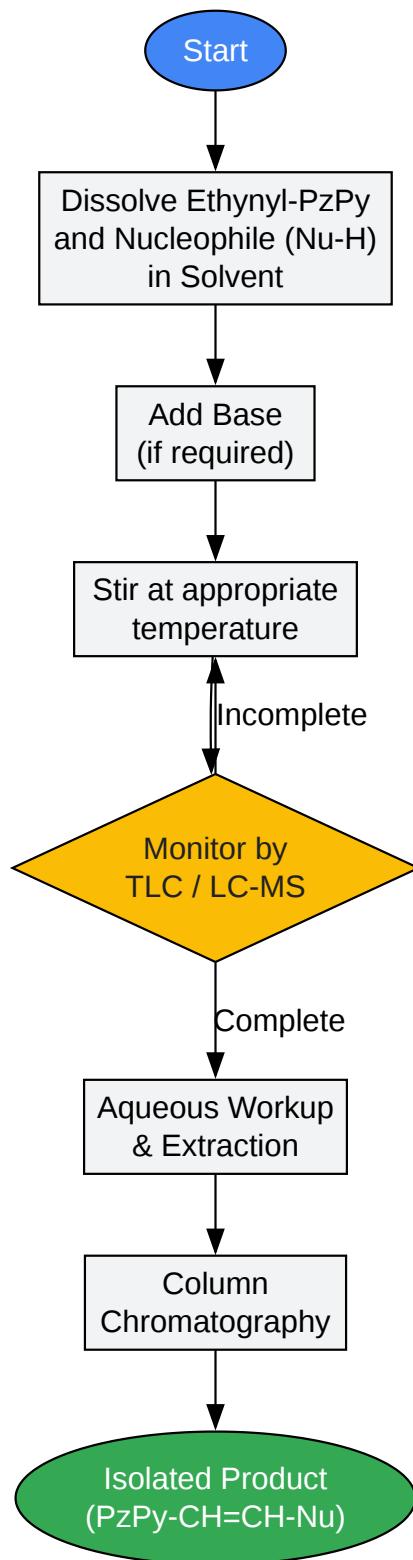


Figure 4. Workflow for Nucleophilic Addition

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